2-(Bromomethyl)-4-ethyl-1-methylbenzene

Catalog No.
S14009376
CAS No.
M.F
C10H13Br
M. Wt
213.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-4-ethyl-1-methylbenzene

Product Name

2-(Bromomethyl)-4-ethyl-1-methylbenzene

IUPAC Name

2-(bromomethyl)-4-ethyl-1-methylbenzene

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

InChI

InChI=1S/C10H13Br/c1-3-9-5-4-8(2)10(6-9)7-11/h4-6H,3,7H2,1-2H3

InChI Key

UYQJLJNDDRLHRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C)CBr

2-(Bromomethyl)-4-ethyl-1-methylbenzene, also known as p-ethyltolyl bromide, is an aromatic compound featuring a bromomethyl group attached to the benzene ring. The structure consists of a bromine atom bonded to a methylene group (CH2Br-CH_2Br) that is further connected to a 4-ethyl-1-methylbenzene moiety. This compound is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential reactivity and biological properties.

  • Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide ions, cyanides, or amines, yielding alcohols, nitriles, or amines respectively. This reaction is facilitated by the electrophilic nature of the bromine atom.
  • Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of palladium catalysts.

The mechanism of these reactions often involves the formation of reactive intermediates such as free radicals or carbocations, which facilitate the transformation processes.

The synthesis of 2-(Bromomethyl)-4-ethyl-1-methylbenzene typically involves the bromination of 4-ethyl-1-methylbenzene (p-ethyltoluene). Common methods include:

  • Bromination with N-bromosuccinimide (NBS): This method uses N-bromosuccinimide in combination with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or light conditions. The reaction proceeds via a free radical mechanism where a hydrogen atom is abstracted from the benzylic position, leading to the formation of the bromomethyl group.
  • Industrial Production: For large-scale production, continuous flow reactors may be employed to enhance control over reaction conditions and product quality. Solvents like carbon tetrachloride or dichloromethane are often utilized to facilitate the reaction, followed by purification techniques such as distillation or recrystallization.

2-(Bromomethyl)-4-ethyl-1-methylbenzene has potential applications in several fields:

  • Synthetic Intermediate: It serves as a versatile intermediate in organic synthesis for producing various derivatives through nucleophilic substitution reactions.
  • Pharmaceutical Development: Given its structural characteristics, it may be explored for developing new pharmaceuticals targeting specific biological pathways.

Interaction studies involving 2-(Bromomethyl)-4-ethyl-1-methylbenzene primarily focus on its reactivity with nucleophiles and its role in forming complex structures with biological macromolecules. Such studies can provide insights into its potential therapeutic applications and mechanisms of action within biological systems .

Several compounds share structural similarities with 2-(Bromomethyl)-4-ethyl-1-methylbenzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(Bromomethyl)-1-methylbenzeneLacks ethyl group; simpler structureDifferent reactivity profile due to lack of sterics
4-(Bromomethyl)-1-methylbenzenePositional isomer; different substitution patternAlters electronic effects on reactivity
2-(Chloromethyl)-4-ethyl-1-methylbenzeneChlorine instead of bromine; similar structureDifferent reactivity due to chlorine's weaker leaving ability

Uniqueness

The uniqueness of 2-(Bromomethyl)-4-ethyl-1-methylbenzene lies in its combination of substituents which allows for diverse chemical transformations and the potential to synthesize a wide range of derivatives. Its specific arrangement enhances its reactivity compared to similar compounds, making it a valuable target for further research in organic synthesis and medicinal chemistry.

XLogP3

3.6

Exact Mass

212.02006 g/mol

Monoisotopic Mass

212.02006 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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